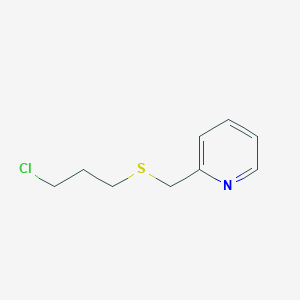
2-(3-chloropropylsulfanylmethyl)pyridine
概要
説明
2-(3-chloropropylsulfanylmethyl)pyridine is an organic compound that features a pyridine ring attached to a chloropropyl sulphide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropylsulfanylmethyl)pyridine typically involves the reaction of pyridine derivatives with chloropropyl sulphide under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(3-chloropropylsulfanylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphide group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-chloropropylsulfanylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(3-chloropropylsulfanylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . The sulphide group can undergo redox reactions, contributing to its reactivity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different reactivity and applications.
Pyridinium salts: These compounds share the pyridine ring structure and are known for their diverse reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-chloropropylsulfanylmethyl)pyridine is unique due to its combination of a pyridine ring and a chloropropyl sulphide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12ClNS |
|---|---|
分子量 |
201.72 g/mol |
IUPAC名 |
2-(3-chloropropylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2 |
InChIキー |
PAUTVGCJEKOAPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine](/img/structure/B8497598.png)
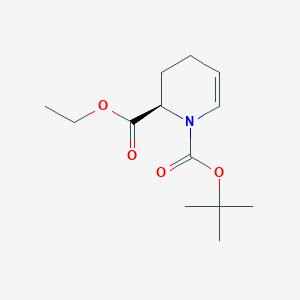
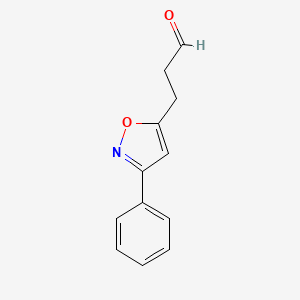
![2-Bromo-8-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8497623.png)

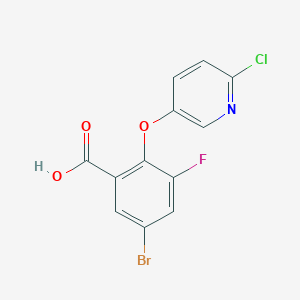
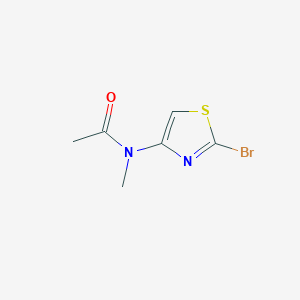
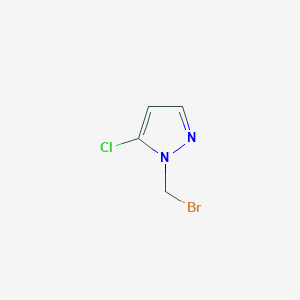
![4-Methylthiopyrido[3,4-d]pyrimidine](/img/structure/B8497646.png)
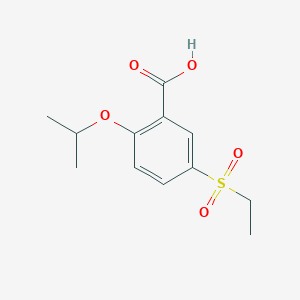
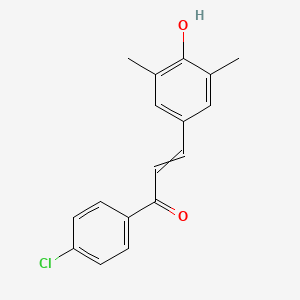
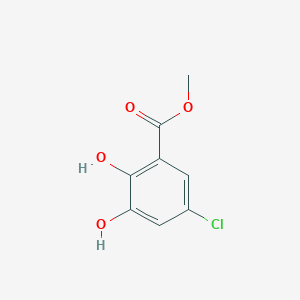
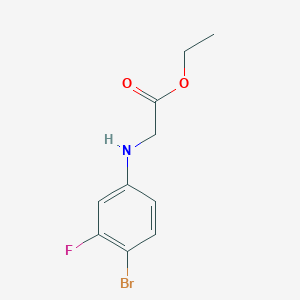
![3-Pyridinamine,n-[[4-(dimethylamino)phenyl]methyl]-6-(1-methylethyl)-](/img/structure/B8497697.png)
